N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide
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Overview
Description
N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide is a complex organic compound with a molecular formula of C23H20FN3O4 This compound is characterized by its unique structure, which includes a fluorobenzamide moiety and a dimethoxybenzylidene hydrazinyl group
Preparation Methods
The synthesis of N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide can be compared with similar compounds such as:
N-(2-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-4-fluorobenzamide: This compound has a similar structure but differs in the position of the substituents.
N-(2-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide: This compound contains a nitro group instead of the dimethoxy groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C23H20FN3O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-[(4-fluorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H20FN3O4/c1-30-20-11-8-17(21(13-20)31-2)14-25-27-23(29)16-4-3-5-19(12-16)26-22(28)15-6-9-18(24)10-7-15/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
PICYLKUWBCCTDY-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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